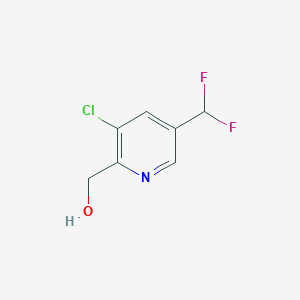

(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol

Description

(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol is a pyridine derivative featuring a chlorine atom at position 3, a difluoromethyl (-CF$2$H) group at position 5, and a hydroxymethyl (-CH$2$OH) substituent at position 2. This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of its electron-withdrawing substituents (Cl and CF$_2$H) and the polar hydroxyl group, which influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula |

C7H6ClF2NO |

|---|---|

Molecular Weight |

193.58 g/mol |

IUPAC Name |

[3-chloro-5-(difluoromethyl)pyridin-2-yl]methanol |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-1-4(7(9)10)2-11-6(5)3-12/h1-2,7,12H,3H2 |

InChI Key |

NAXULMICWCWPON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 3-chloro-5-(difluoromethyl)pyridine with a suitable reducing agent. One common method is the reduction of the corresponding pyridine derivative using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to remove the chloro or difluoromethyl groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 3-chloro-5-(difluoromethyl)pyridin-2-yl ketone or aldehyde.

Reduction: Formation of 3-chloro-5-(difluoromethyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals through reactions such as nucleophilic substitution and reduction processes.

Biological Research

Bioactive Compound in Drug Discovery

Research has indicated that (3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol possesses bioactive properties that are being explored in drug discovery. Its ability to modulate biological targets makes it a candidate for developing novel therapeutic agents. Studies have focused on its interactions with enzymes and receptors, suggesting potential applications in treating various diseases.

Pharmacological Properties

The compound has been investigated for its pharmacological effects, particularly as a potential therapeutic agent in oncology. It may exhibit selective inhibition of specific pathways involved in cancer progression, making it a target for further development as an anticancer drug .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its properties allow for the formulation of effective pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact.

Case Study 1: Drug Development

A study explored the compound's efficacy as a selective inhibitor of mTORC1/2 kinase pathways, which are crucial in cancer cell proliferation. The findings indicated that modifications to the pyridine ring could enhance potency and selectivity against cancer cell lines, highlighting its potential as a lead compound for further drug development .

| Compound | Activity | Selectivity | Log P |

|---|---|---|---|

| This compound | Moderate | High | 2.4 |

Case Study 2: Agrochemical Formulation

In agricultural research, formulations containing this compound showed increased efficacy against common pests compared to traditional agents. This study demonstrated not only the compound's effectiveness but also its potential for reduced environmental toxicity.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Trifluoromethyl vs. Difluoromethyl Derivatives

- (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 31181-84-7): Structure: Lacks the 3-chloro substituent and has a -CF$_3$ group at position 3. Properties: The -CF$3$ group increases lipophilicity (log P ~2.8) and metabolic stability compared to -CF$2$H. However, it may reduce solubility in polar solvents . Applications: Used as an intermediate in fluorinated drug synthesis.

- 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethanol (CAS 303151-76-0): Structure: Contains a -CF$_3$ group and a bulky dichlorophenyl ring. Properties: Enhanced steric hindrance and higher molecular weight (356.55 g/mol) reduce membrane permeability compared to the target compound .

(b) Chlorine Substitution Patterns

- 2-(3,6-Dichloro-5-(difluoromethyl)pyridin-2-yl)acetic acid (CAS 1805052-06-5):

Functional Group Modifications

(a) Methanol vs. Carboxylic Acid/Ester Derivatives

3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) and 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) :

- Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1053656-47-5): Structure: Contains an ester group instead of methanol. Properties: Improved volatility and bioavailability due to esterification .

(b) Heterocyclic Hybrids

- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole :

Metabolic and Stability Profiles

Metabolism :

Stability :

- Difluoromethyl groups are less thermally stable than -CF$_3$ but offer a balance between reactivity and lipophilicity .

Biological Activity

(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol is a compound of considerable interest due to its potential biological activities. This article reviews available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.

Chemical Structure

The compound's structure can be represented as follows:

The presence of a chlorinated pyridine ring and a difluoromethyl group contributes to its unique chemical properties, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

In Vitro Studies

A notable study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity, comparable to standard antibiotics such as ceftriaxone. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| MRSA | 40 | 29 |

| E. coli | 50 | 24 |

| P. aeruginosa | 45 | 30 |

| K. pneumoniae | 60 | 19 |

The compound exhibited a dose-dependent response, indicating that higher concentrations led to increased antibacterial efficacy .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that it effectively inhibits the growth of Candida species, with an IC50 value significantly lower than that of traditional antifungal agents.

Case Study

A specific case study evaluated the compound against Candida albicans, revealing an IC50 value of 15 µg/mL, which suggests strong antifungal potential. The mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation.

Research Findings

A study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed an increased percentage of cells in the sub-G1 phase, indicating apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.